molecular formula C18H13ClF3N3O2S2 B4609538 2-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide

2-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide

Cat. No.: B4609538
M. Wt: 459.9 g/mol
InChI Key: LKAOQTMZPHNUTN-UHFFFAOYSA-N
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Description

2-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide is a useful research compound. Its molecular formula is C18H13ClF3N3O2S2 and its molecular weight is 459.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 459.0089812 g/mol and the complexity rating of the compound is 613. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Anticonvulsant Activity : Derivatives of hydrazinecarbothioamide have been designed, synthesized, and evaluated for anticonvulsant activity, showing significant protection in seizure models. This research highlights the potential of these compounds in developing new anticonvulsant drugs (Tripathi et al., 2013).

  • Antioxidant Activity : Hydrazinecarbothioamide derivatives have shown excellent antioxidant activity, suggesting their utility in combating oxidative stress-related diseases (Barbuceanu et al., 2014).

  • Anti-malarial Activity : Novel thiosemicarbazone derivatives containing benzimidazole moiety have been synthesized and exhibited good antimalarial activity in vitro, indicating their potential as anti-malarial agents (Divatia et al., 2014).

  • Metal Complex Synthesis : Metal complexes of Co(II), Cu(II), Ni(II), Zn(II), Mn(II), Fe(III), Ru(III), UO2(II), and VO(II) with Schiff base derivatives of hydrazinecarbothioamide have been prepared and characterized. These complexes were explored for their antifungal and antibacterial activities, although they were found to be biologically inactive due to the presence of the azo group (El-Tabl et al., 2012).

  • Corrosion Inhibition : Benzaldehyde thiosemicarbazone derivatives have been synthesized and investigated for their efficacy as organic corrosion inhibitors for mild steel in acidic solution. These studies demonstrate the compounds' potential in industrial applications to prevent corrosion (Zaidon et al., 2021).

Chemical Synthesis and Characterization

  • Novel Syntheses : Research has focused on the synthesis of new classes of compounds utilizing hydrazinecarbothioamide derivatives. These studies involve the synthesis of tris- and bis(1,3,4-thiadiazol-2-amine) derivatives and various other complex molecules, demonstrating the versatility of these compounds in organic synthesis (Darehkordi & Ghazi, 2013).

Properties

IUPAC Name

1-[(3-chloro-6-methoxy-1-benzothiophene-2-carbonyl)amino]-3-[3-(trifluoromethyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF3N3O2S2/c1-27-11-5-6-12-13(8-11)29-15(14(12)19)16(26)24-25-17(28)23-10-4-2-3-9(7-10)18(20,21)22/h2-8H,1H3,(H,24,26)(H2,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAOQTMZPHNUTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(S2)C(=O)NNC(=S)NC3=CC=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide
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2-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide
Reactant of Route 3
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2-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide
Reactant of Route 4
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2-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide
Reactant of Route 5
2-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide
Reactant of Route 6
2-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide

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